molecular formula C21H18Cl2FNO B2665139 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol CAS No. 321432-79-5

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol

Cat. No.: B2665139
CAS No.: 321432-79-5
M. Wt: 390.28
InChI Key: YYMLNKVPZVEHPN-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol is a complex organic compound characterized by the presence of chlorophenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, such as nucleophilic substitution and reduction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced reaction monitoring techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol is unique due to its specific combination of chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-18-7-3-16(4-8-18)21(26,17-5-9-19(23)10-6-17)14-25-13-15-1-11-20(24)12-2-15/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLNKVPZVEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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